N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide is a chemical compound with a complex structure that includes a naphthalene ring, a hydroxyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propyl-2-methylbenzamide.
Reduction: Formation of N-(3-amino-3-(naphthalen-1-yl)propyl)-2-methylbenzamide.
Substitution: Formation of N-(3-chloro-3-(naphthalen-1-yl)propyl)-2-methylbenzamide.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. This compound may also interact with cellular membranes, affecting their permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15-7-2-4-10-17(15)21(24)22-14-13-20(23)19-12-6-9-16-8-3-5-11-18(16)19/h2-12,20,23H,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNJPUWWWFNBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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